IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
CAS No.: 2389-60-8
Cat. No.: VC21539231
Molecular Formula: C19H28N2O6
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2389-60-8 |
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Molecular Formula | C19H28N2O6 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) |
Standard InChI Key | DYSBKEOCHROEGX-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Chemical Structure and Identification
IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine is a protected derivative of the amino acid L-lysine. It contains two specific protecting groups: a benzyloxycarbonyl (Cbz or Z) group attached to the alpha-amino group (N2 position) and a tert-butoxycarbonyl (Boc) group protecting the epsilon-amino group (N6 position) of lysine .
The compound is identified by several key parameters:
Parameter | Value |
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CAS Registry Number | 2389-60-8 |
Molecular Formula | C₁₉H₂₈N₂O₆ |
Molecular Weight | 380.4354 g/mol |
IUPAC Name | 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Reaxys Registry Number | 1917222 (For related compound Nα-Boc-Nε-Cbz-L-lysine) |
The compound is also known by several synonyms including:
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N-(Benzyloxycarbonyl)-N'-(tert-butoxycarbonyl)-L-lysine
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N'-(tert-Butoxycarbonyl)-N-carbobenzoxy-L-lysine
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Nα-(tert-Butoxycarbonyl)-Nε-benzyloxycarbonyl-L-lysine (for the isomeric form)
Structural Features
The compound features a carboxylic acid group at one end (as part of the amino acid backbone), with two specific protecting groups:
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The benzyloxycarbonyl (Cbz/Z) group, which contains a benzene ring and is attached to the alpha-amino group
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The tert-butoxycarbonyl (Boc) group, which contains a tertiary butyl moiety and is attached to the epsilon-amino group of lysine
This particular arrangement of protecting groups allows for selective deprotection strategies during peptide synthesis and other chemical modifications .
Physical Properties
IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine typically appears as a white to almost white powder or crystalline solid . Its physical properties are important for characterization and handling in laboratory settings.
Physical Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | White to almost white powder or crystal |
Melting Point | 63-70°C |
Index of Refraction | 1.524 |
Molar Refractivity | 98.99 cm³ |
Molar Volume | 323.4 cm³ |
Surface Tension | 45.7 dyne/cm |
Density | 1.176 g/cm³ |
Flash Point | 308.8°C |
Enthalpy of Vaporization | 92.2 kJ/mol |
Boiling Point | 587°C at 760 mmHg |
Vapor Pressure | 1.26E-14 mmHg at 25°C |
These physical characteristics influence the compound's behavior during storage, handling, and chemical reactions. The relatively high melting and boiling points indicate stability under standard laboratory conditions, while the extremely low vapor pressure suggests minimal volatility at room temperature .
Synthesis and Preparation
Several methods for synthesizing IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine have been reported in the scientific literature. The compound is typically prepared through selective protection of lysine's amino groups.
Standard Synthetic Approach
A common synthetic approach involves starting with commercially available N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine, which is an isomeric form with the protecting groups reversed. This synthesis typically involves selective protection and deprotection steps to achieve the desired arrangement of protecting groups .
For instance, related compounds like N6,N6,N6-trimethyl-L-lysine dioxalate can be synthesized starting from N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine, which provides insight into potential synthetic routes. This process involves:
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Deprotection of the side-chain amino group by catalytic hydrogenation
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Subsequent reaction with the desired protecting group reagents
Enzymatic Modifications
Enzymatic approaches have also been explored for modifying protected lysine derivatives. For instance, research has shown that L-Amino acid oxidase from Crotalus adamanteus venom demonstrates high activity with N-epsilon-CBZ-L-lysine and other protected lysine derivatives. This enzymatic approach allows for selective oxidation of protected lysine compounds .
Additionally, biotransformation pathways have been developed to convert N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using oxidative enzymes followed by selective reduction, which demonstrates the versatility of protected lysine derivatives in biochemical transformations .
Analytical Methods
Several analytical techniques are used to characterize IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, with HPLC being particularly important for purity assessment.
HPLC Analysis
Reverse phase HPLC is commonly used for the analysis of IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine. A documented method utilizes:
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Column: Newcrom R1 HPLC column
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Mobile phase: Mixture of acetonitrile, water, and phosphoric acid
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Alternative mobile phase for MS compatibility: Replacement of phosphoric acid with formic acid
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Particle size options: Smaller 3 μm particles columns available for fast UPLC applications
This HPLC method can be scaled for preparative separations and isolation of impurities. It is also suitable for pharmacokinetic studies .
Applications and Uses
IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine serves several important functions in biochemical research and peptide synthesis.
Peptide Synthesis
The primary application of this compound is in peptide synthesis, where it serves as a building block with orthogonally protected amino groups. The presence of both Cbz and Boc protecting groups allows for selective deprotection strategies:
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The Boc group can be removed under acidic conditions
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The Cbz group can be removed by catalytic hydrogenation
This orthogonal protection strategy enables controlled, sequential peptide synthesis and selective modification of lysine residues .
Biochemical Research
The compound is used in various biochemical investigations, including:
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Studies of lysine modifications and derivatives
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Preparation of specialized lysine-containing peptides
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Development of novel amino acid derivatives
For example, research on related compounds has explored the transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using enzymatic methods, highlighting how protected lysine derivatives contribute to biochemical research .
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